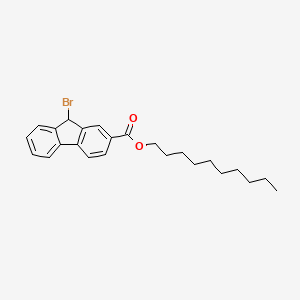

Decyl 9-bromo-9H-fluorene-2-carboxylate

Description

Decyl 9-bromo-9H-fluorene-2-carboxylate is a fluorene-derived compound featuring a bromine atom at the 9-position and a decyl ester group at the 2-carboxylate position. Its molecular formula is inferred as C₂₃H₂₅BrO₂, combining the 2-bromo-9H-fluorene core (C₁₃H₉Br, MW 245.115 g/mol ) with a decyl chain (C₁₀H₂₁O₂). The bromine substituent introduces steric and electronic effects, while the long alkyl chain enhances lipophilicity, influencing solubility and reactivity.

Key structural attributes:

- Bromine at position 9: Enhances electrophilicity, making it reactive in substitution reactions.

- Decyl ester at position 2: Increases hydrophobicity compared to shorter-chain esters (e.g., methyl or ethyl).

Properties

CAS No. |

922499-57-8 |

|---|---|

Molecular Formula |

C24H29BrO2 |

Molecular Weight |

429.4 g/mol |

IUPAC Name |

decyl 9-bromo-9H-fluorene-2-carboxylate |

InChI |

InChI=1S/C24H29BrO2/c1-2-3-4-5-6-7-8-11-16-27-24(26)18-14-15-20-19-12-9-10-13-21(19)23(25)22(20)17-18/h9-10,12-15,17,23H,2-8,11,16H2,1H3 |

InChI Key |

LKKHEQXNIYUQDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl 9-bromo-9H-fluorene-2-carboxylate typically involves the esterification of 9-bromo-9H-fluorene-2-carboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Decyl 9-bromo-9H-fluorene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The fluorene ring can be oxidized to form fluorenone derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether are used.

Major Products Formed

Substitution Reactions: Formation of substituted fluorene derivatives.

Oxidation Reactions: Formation of fluorenone derivatives.

Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Decyl 9-bromo-9H-fluorene-2-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of decyl 9-bromo-9H-fluorene-2-carboxylate is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and ester group confer unique reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Fluorene Carboxylate Esters with Varying Substituents

Key Differences :

- Reactivity : The bromine in the target compound facilitates nucleophilic substitution, unlike the hydroxyl group in methyl 9-hydroxyfluorene-9-carboxylate.

- Solubility: The decyl chain renders the compound soluble in non-polar solvents (e.g., hexane), whereas methyl esters are more polar and water-miscible.

Alkyl Esters with Similar Chain Lengths

Comparison :

- Reactivity : Fluorene derivatives lack the polymerizable double bond found in acrylates/methacrylates, making them unsuitable for radical polymerization but stable under thermal stress.

- Applications : Decyl acrylates are used in coatings/adhesives, whereas fluorene carboxylates are niche intermediates in organic electronics.

Halogenated Fluorene Derivatives

| Compound Name | Molecular Formula | Substituents | Boiling Point (°C) |

|---|---|---|---|

| 2-Bromofluorene (from ) | C₁₃H₉Br | 2-Br | 330–335 (at 760 mmHg) |

| 9-Bromofluorene | C₁₃H₉Br | 9-Br | ~320 (estimated) |

Structural Impact :

- Position of bromine : 9-Bromo derivatives exhibit greater steric hindrance than 2-bromo isomers, affecting crystal packing and melting points.

Research Findings and Implications

Synthetic Utility : The bromine atom in this compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to π-conjugated systems for organic semiconductors .

Thermal Behavior : Long alkyl chains lower melting points compared to unsubstituted fluorenes (e.g., 2-bromofluorene melts at ~200°C , while the decyl ester is likely liquid at room temperature).

Solubility : The decyl chain improves compatibility with organic solvents, making the compound advantageous in solution-processed materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.